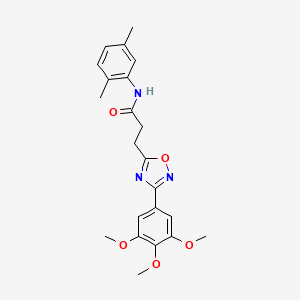
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide, also known as HM-3, is a synthetic compound that has gained attention in the scientific community for its potential applications in medical research. HM-3 is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide is not well understood, but it is thought to act by inducing apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been shown to have other biochemical and physiological effects. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide can inhibit the activity of certain enzymes involved in inflammation, making it a potential treatment for inflammatory diseases such as arthritis. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to design experiments to fully explore its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide. One area of interest is its potential as an anti-cancer agent, and further studies could be done to explore its efficacy in different types of cancer. Additionally, more research could be done to better understand its mechanism of action and to identify potential drug targets. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide could also be explored for its potential applications in the treatment of inflammatory diseases and oxidative stress-related diseases.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide involves a multi-step process, beginning with the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine to form the intermediate compound 3,4,5-trimethoxy-N-methylbenzamide. This intermediate is then reacted with 2-hydroxy-8-methylquinoline to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been the subject of several scientific studies due to its potential applications in medical research. One area of interest is its potential as an anti-cancer agent. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13-7-6-8-14-9-16(21(25)23-19(13)14)12-24(2)22(26)15-10-17(27-3)20(29-5)18(11-15)28-4/h6-11H,12H2,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGLTBSVQVFHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


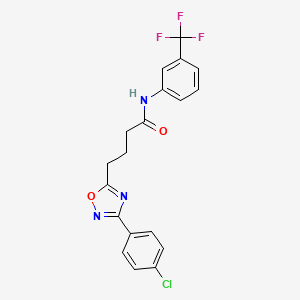



![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)
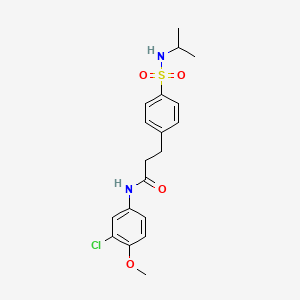
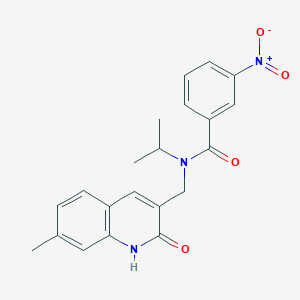
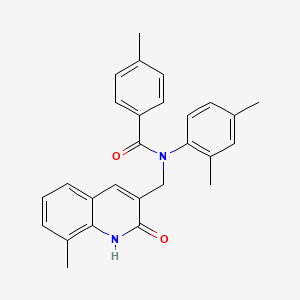
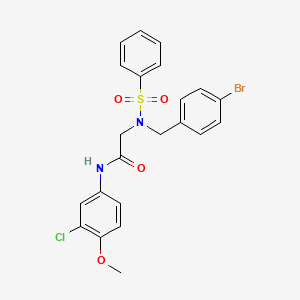
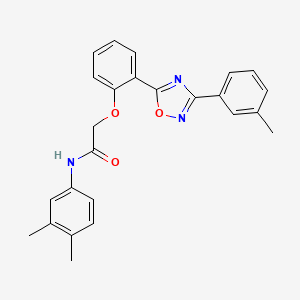
![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
